molecular formula C10H6K2O7S2 B147164 Dipotassium 7-hydroxynaphthalene-1,3-disulphonate CAS No. 842-18-2

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Cat. No.: B147164
CAS No.: 842-18-2
M. Wt: 380.5 g/mol
InChI Key: LKDMVWRBMGEEGR-UHFFFAOYSA-L
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Description

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is a chemical compound with the molecular formula C10H6K2O7S2 and a molecular weight of 380.48. It is characterized by the presence of two potassium ions attached to the naphthalene ring and two sulfonate groups. This compound is commonly used in the textile industry for dyeing and printing purposes due to its vibrant color properties .

Mechanism of Action

C10H6K2O7S2C_{10}H_{6}K_{2}O_{7}S_{2}C10​H6​K2​O7​S2​

. This compound is used in various applications, including the preparation of heterocyclic monoazo dyes . However, the specific mechanism of action of this compound is not well-documented in the literature. The following sections provide a hypothetical overview of the potential mechanisms based on its known uses and properties.

Target of Action

The primary targets of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate are likely to be the molecules involved in the dye formation process. As a coupling component, it may interact with diazonium salts or other aromatic compounds to form azo dyes .

Mode of Action

The compound likely interacts with its targets through a process known as azo coupling. This is a type of electrophilic aromatic substitution where an aryl diazonium cation reacts with a strongly activated aromatic compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to dye synthesis. The formation of azo dyes involves the coupling of an aromatic diazonium salt with an aromatic compound like this compound .

Pharmacokinetics

Given its chemical structure and solubility, it is likely to have low bioavailability .

Result of Action

The result of the compound’s action is the formation of azo dyes, which are widely used in textile, leather, and food industries for their vibrant and stable colors .

Action Environment

The efficacy and stability of this compound are likely influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is stable at room temperature and has slight solubility in water and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate can be synthesized through the sulfonation of 7-hydroxynaphthalene. The process involves the reaction of 7-hydroxynaphthalene with sulfuric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt. The reaction conditions typically include controlled temperatures and the use of a solvent such as methanol or water .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 7-hydroxynaphthalene is treated with sulfuric acid under controlled conditions. The resulting sulfonic acid is then neutralized with potassium hydroxide to yield the dipotassium salt. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate has several scientific research applications:

    Chemistry: Used as a coupling component in the preparation of heterocyclic monoazo dyes.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in drug formulations due to its chemical stability.

    Industry: Widely used in the textile industry for dyeing and printing fabrics

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium 2-naphthol-6,8-disulfonate
  • Dipotassium 1,3-naphthalenedisulfonate
  • Dipotassium 2-hydroxy-1,3-naphthalenedisulfonate

Uniqueness

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its hydroxyl group at the 7-position and sulfonate groups at the 1 and 3 positions make it particularly effective as a dye and coupling agent in various chemical reactions .

Properties

IUPAC Name

dipotassium;7-hydroxynaphthalene-1,3-disulfonate
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InChI

InChI=1S/C10H8O7S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
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InChI Key

LKDMVWRBMGEEGR-UHFFFAOYSA-L
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H6K2O7S2
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DSSTOX Substance ID

DTXSID60889439
Record name Dipotassium 2-naphthol-6,8-disulfonate
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Molecular Weight

380.5 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2-Naphthol-6,8-disulfonic acid, dipotassium salt
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CAS No.

842-18-2, 13846-08-7
Record name Dipotassium 2-naphthol-6,8-disulfonate
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?)
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?)
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:2)
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Record name 7-hydroxynaphthalene-1,3-disulphonic acid, potassium salt
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Record name DIPOTASSIUM 2-NAPHTHOL-6,8-DISULFONATE
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Q & A

Q1: What is the role of dipotassium 7-hydroxynaphthalene-1,3-disulphonate in cefprozil monohydrate synthesis?

A: this compound, often referred to as Dane Salt, serves as a crucial reagent in the synthesis of cefprozil dimethyl formamide (DMF) solvate. [] This solvate is then reacted with water to yield cefprozil monohydrate. Specifically, Dane Salt reacts with 7-aminocephalosporanic acid (7-APCA) through a series of mixed-anhydride, salification, and condensation reactions, ultimately leading to the formation of cefprozil dimethyl formamide solvate. []

Q2: Are there any modifications to the synthesis process that improve efficiency?

A: Yes, the research indicates that adjusting the pH during the condensation reaction using N,N-dimethylaniline can significantly impact the synthesis efficiency. [] This pH adjustment has been shown to reduce the overall reaction time while simultaneously increasing the yield of cefprozil dimethyl formamide solvate. []

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